molecular formula C18H21BrN4O3S B2353933 1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide CAS No. 422287-97-6

1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide

Cat. No.: B2353933
CAS No.: 422287-97-6
M. Wt: 453.36
InChI Key: DYEJGFXZQBXZLW-UHFFFAOYSA-N
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Description

The compound 1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide features a quinazolinone core substituted with a bromine atom at position 6 and a sulfanylidene (thione) group at position 2. A butanoyl linker connects the quinazolinone moiety to a piperidine-4-carboxamide group. The bromine atom may enhance electrophilic interactions, while the thione group could contribute to hydrogen bonding or metal coordination.

Properties

IUPAC Name

1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O3S/c19-12-3-4-14-13(10-12)17(26)23(18(27)21-14)7-1-2-15(24)22-8-5-11(6-9-22)16(20)25/h3-4,10-11H,1-2,5-9H2,(H2,20,25)(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEJGFXZQBXZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide is a member of the quinazolinone derivative family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Quinazolinone Core : A bicyclic structure known for its biological activity.
  • Bromine and Sulfur Substituents : These functional groups enhance reactivity and interaction with biological targets.
  • Piperidine Moiety : Contributes to the compound's pharmacological profile.

The molecular formula is C18H24BrN3O3SC_{18}H_{24}BrN_3O_3S, with a molecular weight of 442.37 g/mol, indicating significant size and complexity conducive to various interactions within biological systems.

Research indicates that compounds similar to This compound can exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism, potentially leading to antitumor effects.
  • Dual-target Inhibition : Similar compounds have been shown to co-target proteins like PARP1 and BRD4, enhancing therapeutic efficacy against cancer cells .
  • Induction of Apoptosis : Research has demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting a potential mechanism for tumor suppression .

Antitumor Activity

A significant study evaluated the antitumor properties of quinazolinone derivatives, including those with similar structural features. The results indicated:

  • Cell Line Studies : Compounds exhibited cytotoxic effects on breast cancer cell lines (e.g., MDA-MB-468, MCF-7), leading to increased apoptosis and cell cycle arrest at the G1 phase.
CompoundCell LineIC50 (µM)Mechanism
19dMDA-MB-4685.2Apoptosis induction
19dMCF-76.8Cell cycle arrest

These findings suggest that the compound may possess significant antitumor activity through multiple pathways.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that related compounds can be effectively absorbed and distributed within biological systems without significant toxicity, making them promising candidates for further development in cancer therapy .

Comparison with Similar Compounds

Quinazolinone Derivatives

Quinazolinone-based compounds are widely explored for their pharmacological properties. Key structural analogs include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Quinazolinone 6-Bromo, 2-sulfanylidene, butanoyl-piperidine carboxamide ~485 (estimated) Bromine enhances lipophilicity; thione aids binding
1-[4-[(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide Quinazolinone 6-Bromo, 2-sulfanylidene, benzoyl-piperidine carboxamide ~533 (estimated) Benzoyl linker increases aromaticity; potential solubility differences vs. butanoyl
7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone Quinazolinone 7-Chloro, 3-hydroxy, trifluoromethylphenyl ~356 Chlorine and CF₃ group improve metabolic stability; lacks piperidine carboxamide

Key Findings :

  • Halogen Effects : Bromine (in the target) vs. chlorine (in 7-chloro analogs) alters electronic effects and van der Waals interactions, impacting target selectivity .
  • Thione vs. Hydroxy Groups : The thione group in the target compound could offer stronger hydrogen-bonding capacity compared to hydroxyl groups in other derivatives .

Piperidine Carboxamide Derivatives

Piperidine carboxamides are common in drug design due to their conformational flexibility and hydrogen-bonding capabilities. Notable examples:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Piperidine carboxamide Linked to bromoquinazolinone ~485 (estimated) Hypothesized kinase/protease inhibition
Otenabant Hydrochloride Piperidine carboxamide Purin-6-yl, ethylamino, chlorophenyl 546.88 Cannabinoid receptor antagonist (obesity treatment)
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide Piperidine carboxamide Methylsulfonylphenyl 282.36 Unknown (structural analog)

Key Findings :

  • Substituent Diversity: The target compound’s quinazolinone attachment distinguishes it from Otenabant’s purine core, suggesting divergent target profiles (kinase vs. receptor antagonism) .
  • Physicochemical Properties : The methylsulfonylphenyl analog (282.36 g/mol) has a lower molecular weight and higher melting point (237–238°C) than the target compound, likely due to reduced steric bulk .

Pyrrolidine Carboxamide Derivatives

Pyrrolidine carboxamides, such as those in and , share functional similarities but differ in core structure:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application Reference
(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Pyrrolidine carboxamide Thiazolylbenzyl, hydroxy ~400 (estimated) PROTAC synthesis (protein degradation)
Target Compound Piperidine carboxamide Bromoquinazolinone ~485 (estimated) Hypothesized enzyme inhibition

Key Findings :

  • Biological Targets : Pyrrolidine derivatives in are designed for PROTACs, indicating the target compound could be repurposed for similar protein-degradation applications .

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, substituting the chloro group in 6-bromo-4-chloroquinazoline with a methoxy group using sodium methoxide in methanol under microwave conditions (120°C, 1 hour) achieves 90% yield. Adapting this method for sulfanylidene introduction could enhance efficiency.

One-Pot Tandem Reactions

A patent describing 2-oxoimidazolidine-4-carboxamides demonstrates the utility of one-pot reactions for complex molecules. Applying this strategy, the quinazolinone core, sulfanylidene group, and side chain could be assembled sequentially without isolating intermediates.

Challenges and Optimization Strategies

  • Sulfur Stability : The sulfanylidene group is prone to oxidation. Performing reactions under inert atmospheres (N₂ or Ar) and using antioxidants (e.g., BHT) improves stability.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling steps.
  • Purification : Silica gel chromatography remains the gold standard, but preparative HPLC is preferred for final product isolation due to its high resolution.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step coupling reactions. A common approach is the use of piperidine-4-carboxylic acid derivatives coupled with brominated quinazolinone intermediates. For example:

  • Amide coupling : Reacting 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with isocyanates or activated carbonyl groups under anhydrous conditions (e.g., CH₃CN) using coupling agents like EDCI/HOBt .
  • Yield optimization : Reactions often achieve 34–74% yields depending on substituent electronic effects and steric hindrance .

Q. Which spectroscopic methods are essential for structural confirmation?

Key methods include:

  • ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.16–8.87 ppm, piperidine CH signals at δ 1.42–4.49 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1614 cm⁻¹, amide C=O at ~1644 cm⁻¹) .
  • Elemental analysis : Validates purity (e.g., %C, %H, %N within ±0.05% of theoretical values) .

Advanced Research Questions

Q. How can low yields in amide coupling steps be addressed?

Low yields (e.g., 34% in certain derivatives) may arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

  • Coupling agent optimization : Use EDCI/HOBt instead of DCC to reduce side reactions .
  • Solvent selection : Anhydrous CH₃CN or DMF improves reaction efficiency compared to THF .
  • Temperature control : Stirring at 0–4°C during critical steps minimizes decomposition .

Q. How to design assays for evaluating biological activity?

Focus on target-specific assays :

  • Enzyme inhibition : Use fluorogenic substrates to measure IC₅₀ values against carbonic anhydrase isoforms (e.g., hCA II/IX) .
  • Cellular uptake studies : Radiolabel the compound (e.g., with ¹⁴C) to track permeability in cancer cell lines .
  • In vivo models : Administer via intranasal routes (e.g., in rabbits) to assess bioavailability and efficacy in migraine or inflammation models .

Q. How to analyze contradictory data in biological activity studies?

Example: Discrepancies in IC₅₀ values may stem from assay conditions.

  • Control standardization : Ensure consistent pH (e.g., 7.4 for carbonic anhydrase assays) and ion strength .
  • Structural analogs : Compare activity of derivatives (e.g., dichlorobenzyl vs. fluorobenzyl substituents) to identify SAR trends .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to rationalize binding affinity variations .

Methodological Challenges and Solutions

Q. How to resolve conflicting NMR data for piperidine conformers?

Piperidine rings exhibit chair-boat equilibria, causing split signals. Solutions:

  • Variable-temperature NMR : Analyze at −40°C to slow ring flipping and resolve distinct conformers .
  • 2D COSY/NOESY : Identify through-space couplings to confirm substituent orientations .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Salt formation : Convert free base to hydrochloride or sulfate salts (e.g., 4-fluorobenzyl derivatives show 10× solubility in PBS) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) that cleave in physiological conditions .

Critical Analysis of Contradictions

  • Yield vs. Steric Effects : Electron-withdrawing substituents (e.g., Cl) reduce yields due to decreased amine nucleophilicity, while fluorinated analogs show better solubility but lower synthetic efficiency .
  • Bioactivity vs. Lipophilicity : Dichlorobenzyl derivatives exhibit stronger enzyme inhibition but poorer aqueous solubility, necessitating formulation adjustments for in vivo use .

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